molecular formula C20H18Cl2N2O2 B10911343 ethyl 3-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]propanoate

ethyl 3-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10911343
M. Wt: 389.3 g/mol
InChI Key: HVQYXRMGGJNNMP-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)propanoate belongs to the class of organic compounds known as esters. Esters are commonly found in natural products, fragrances, and pharmaceuticals. In this case, the compound consists of an ethyl group (C2H5) attached to a propanoate moiety (CH3CH2C(O)O-). The 4-chlorophenyl group adds specific chemical properties to the molecule.

Preparation Methods

Synthetic Routes::

    Esterification Reaction:
    • Ethyl 3-(4-chlorophenyl)propanoate can be synthesized through an esterification reaction between 4-chlorobenzoic acid and ethanol (ethyl alcohol).
    • The reaction typically involves the use of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid).
    • The balanced chemical equation for this reaction is:

      4-chlorobenzoic acid+ethyl alcoholethyl 3-(4-chlorophenyl)propanoate+water\text{4-chlorobenzoic acid} + \text{ethyl alcohol} \rightarrow \text{ethyl 3-(4-chlorophenyl)propanoate} + \text{water} 4-chlorobenzoic acid+ethyl alcohol→ethyl 3-(4-chlorophenyl)propanoate+water

Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions (temperature, pressure, and catalyst concentration) ensures high yield and purity.

Chemical Reactions Analysis

Reactions::

  • Ethyl 3-(4-chlorophenyl)propanoate can participate in various chemical reactions:

      Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and ethanol.

      Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

      Substitution: The chlorine atom can undergo substitution reactions.

  • Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Ethyl 3-(4-chlorophenyl)propanoate serves as a model compound for studying ester chemistry, including reactivity and stereochemistry.

    Biology and Medicine:

Mechanism of Action

  • The exact mechanism of action for this compound is context-dependent.
  • It may interact with specific receptors, enzymes, or cellular pathways.
  • Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

  • Ethyl 3-(4-chlorophenyl)propanoate shares similarities with other esters, but its unique chlorophenyl substituent sets it apart.
  • Similar compounds include other esters with different aromatic or aliphatic groups.

Remember that scientific research continually evolves, so consult up-to-date literature for the latest findings on this compound

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 3-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C20H18Cl2N2O2/c1-2-26-20(25)11-12-24-19(15-5-9-17(22)10-6-15)13-18(23-24)14-3-7-16(21)8-4-14/h3-10,13H,2,11-12H2,1H3

InChI Key

HVQYXRMGGJNNMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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